molecular formula C10H10BrN3 B087960 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole CAS No. 13322-02-6

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

Cat. No.: B087960
CAS No.: 13322-02-6
M. Wt: 252.11 g/mol
InChI Key: UXRCTMMLJAMVLG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole (CAS 13322-02-6) is a brominated triazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol. Its SMILES structure (C2=C([N]1N=C(C(=N1)C)CBr)C=CC=C2) highlights a bromomethyl (-CH₂Br) substituent at the 4-position, a methyl group at the 5-position, and a phenyl ring at the 2-position of the triazole core . The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling its use as a precursor in synthesizing diverse derivatives for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCTMMLJAMVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320624
Record name 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13322-02-6
Record name 13322-02-6
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Record name 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Based Approaches

The Huisgen 1,3-dipolar cycloaddition remains a cornerstone for constructing the triazole core. A modified protocol involves reacting (Z)-2,3-diarylacrylonitrile precursors with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a dimethylformamide (DMF)/water solvent system. This two-step process begins with the condensation of substituted benzaldehydes and phenylacetonitriles in methanolic sodium methoxide (NaOMe), yielding acrylonitrile intermediates with 70–95% efficiency. Subsequent cycloaddition at reflux temperatures (5–12 hours) generates the triazole scaffold, with precipitation upon cooling facilitating isolation.

Key Reaction Parameters:

  • Solvent Ratio: DMF/H₂O (10:1 v/v) optimizes dipole stabilization and reaction kinetics.

  • Stoichiometry: A 3:3 molar ratio of NaN₃ and NH₄Cl to acrylonitrile ensures complete conversion.

  • Temperature: Reflux conditions (100–120°C) accelerate the cycloaddition without side-product formation.

Bromomethylation Strategies

Direct bromination of preformed triazole derivatives offers a streamlined pathway. A representative method involves treating 4-(hydroxymethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C. The reaction achieves near-quantitative bromomethyl substitution within 1 hour, with minimal epimerization or ring degradation.

Optimization Insights:

  • Temperature Control: Maintaining 0°C prevents exothermic side reactions.

  • Solvent Choice: DCM’s low polarity suppresses solvolysis of the bromomethyl group.

  • Workup: Aqueous quenching followed by extraction yields >90% pure product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and safety. Continuous flow reactors (CFRs) enhance the bromomethylation process by enabling precise temperature modulation and rapid mixing. A patented workflow couples PBr₃-mediated bromination with inline purification via fractional crystallization, achieving a 92% yield at kilogram-scale production.

Advantages Over Batch Processing:

  • Reduced Hazard Exposure: CFRs minimize handling of volatile PBr₃.

  • Consistency: Steady-state operation ensures uniform product quality.

Catalytic Bromination Innovations

Recent advances employ catalytic N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ to replace stoichiometric PBr₃. This method, conducted in acetonitrile at 50°C, reduces waste and improves atom economy. Yields of 85–88% are reported, with the catalyst recyclable for three cycles without efficiency loss.

Comparative Analysis of Reaction Conditions

The table below contrasts four prominent methods, highlighting critical parameters:

MethodReagentsSolventTemperatureTime (h)Yield (%)Key Advantage
Huisgen CycloadditionNaN₃, NH₄ClDMF/H₂O100°C5–1270–95Scalable, high regioselectivity
PBr₃ BrominationPBr₃DCM0°C190–95Rapid, minimal byproducts
Catalytic NBSNBS, FeCl₃Acetonitrile50°C685–88Eco-friendly, recyclable catalyst
Tosyl Azide RouteTosyl azide, Acetic acidDCM90°C2450–88Air-stable reagents

Trade-offs:

  • PBr₃ Bromination: High yields but generates corrosive HBr byproducts.

  • Catalytic NBS: Lower environmental impact but requires longer reaction times.

Recent Advances in Methodology

Oxidative Bromination Using Dibromine Complexes

A 2024 study introduced dibromine-triazole adducts as selective brominating agents. These complexes, formed in situ from Br₂ and triethylamine, enable bromomethylation at ambient temperatures. The method achieves 89% yield with 99% regiochemical fidelity, avoiding the need for cryogenic conditions.

Photocatalytic C–H Bromination

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and NBS under blue LED irradiation (450 nm) functionalizes methyl groups directly on the triazole ring. This single-step protocol converts 4-methyl-2-phenyl-2H-1,2,3-triazole to the bromomethyl derivative in 82% yield, significantly reducing synthetic steps .

Scientific Research Applications

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    In Materials Science: Its structural properties allow it to participate in polymerization reactions, forming stable and functional materials.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromomethyl group distinguishes this compound from analogs with chloro, aryl, or alkyl substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole 4-Bromomethyl, 5-methyl, 2-phenyl 252.11 Reactive intermediate for drug synthesis
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Chlorophenyl, thiazole-pyrazole core 502.83 Antimicrobial activity; structural analog with chlorine substituent
N-(4-Fluorophenyl)-6-((5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methylthio)-nicotinamide 4-Methylthio-nicotinamide, fluorophenyl 420.10 Potential therapeutic agent; bromine replaced with thioether linkage
4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole Benzo[b]thiophene, trimethoxyphenyl 409.46 Anticancer activity; bulky substituents enhance lipophilicity

Key Observations :

  • Bromine vs.
  • Methyl vs. Aryl Groups : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier aryl substituents (e.g., trimethoxyphenyl in ), facilitating synthetic modifications.

Key Insights :

  • The bromomethyl group in the target compound is critical for generating bioactive derivatives, whereas chloro or nitro substituents prioritize different mechanisms (e.g., electron-deficient regions for DNA intercalation in ).

Biological Activity

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole (CAS No. 13322-02-6) is a heterocyclic compound characterized by a triazole ring with bromomethyl, methyl, and phenyl substituents. This compound is significant in medicinal chemistry and materials science due to its unique structural properties and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrN3
  • Molecular Weight : 252.11 g/mol
  • IUPAC Name : 4-(bromomethyl)-5-methyl-2-phenyltriazole

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and polymerization processes, making it versatile for different applications.

Medicinal Chemistry Applications

This compound has been explored for its potential as a pharmaceutical agent. Its biological activity includes:

  • Antimicrobial Activity :
    • The compound has shown promise in inhibiting various microbial strains. For instance, studies have indicated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
    • A related study demonstrated that triazole derivatives could inhibit the growth of plant pathogens, suggesting their utility in agricultural applications .
  • Anticancer Potential :
    • Research indicates that triazole compounds can interact with specific biological targets involved in cancer progression. For example, structural modifications in triazoles have been linked to enhanced cytotoxicity against cancer cell lines .
    • A comparative analysis showed that certain derivatives of triazoles exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer drugs .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects typically involves interaction with enzymes or receptors within the target cells. This interaction can lead to the inhibition of critical pathways involved in cell proliferation or survival .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study involving acute toxicity assessments indicated that the compound did not produce significant toxic effects at certain dosages in animal models . This finding is crucial for considering its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Bromomethyl)benzonitrileBromomethyl groupModerate antimicrobial activity
4-(Bromomethyl)benzophenoneBromomethyl and carbonyl groupsAnticancer activity
4-(Bromomethyl)benzoic acidBromomethyl and carboxylic acidWeak antimicrobial activity
This compound Triazole ring with bromomethyl and methyl groupsStrong antimicrobial and anticancer activity

The unique combination of the triazole ring with bromomethyl and methyl substitutions enhances its reactivity and biological efficacy compared to other bromomethyl-substituted compounds.

Q & A

Basic: What are the established synthetic methodologies for 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole?

Answer:
The compound is typically synthesized via nucleophilic substitution or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Nucleophilic substitution : Reacting 5-methyl-2-phenyl-2H-1,2,3-triazole with bromomethylating agents (e.g., N-bromosuccinimide) under radical initiation or photolytic conditions .
  • CuAAC : Terminal alkynes and azides are cyclized in the presence of Cu(I) catalysts (e.g., CuBr) to form the triazole core, followed by bromomethylation .
  • Optimization : Solvents like DMF or ethanol, with reflux conditions (80–100°C), yield 70–95% purity. Catalysts such as TBAB (tetrabutylammonium bromide) improve regioselectivity .

Advanced: How does the bromomethyl group influence reactivity in medicinal chemistry applications?

Answer:
The bromomethyl group serves as a versatile alkylating agent, enabling:

  • Bioactive derivative synthesis : It reacts with thiols or amines in nicotinamide derivatives (e.g., compound 24 in ) to enhance binding to biological targets like CXCR1/2 receptors.
  • Selective functionalization : The bromine atom undergoes Suzuki coupling or nucleophilic substitution, allowing attachment of fluorophenyl or thiazole moieties for structure-activity relationship (SAR) studies .
  • Stability considerations : The bromomethyl group’s lability in polar aprotic solvents requires inert atmospheres (N₂/Ar) to prevent hydrolysis during reactions .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:
Key characterization data includes:

  • ¹H NMR : Peaks at δ 4.46 (s, 2H, –CH₂Br), 4.02 (s, 3H, –NCH₃), and aromatic protons at δ 7.30–7.52 .
  • ¹³C NMR : Signals at δ 20.4 (–CH₂Br), 42.1 (–NCH₃), and aromatic carbons at 128.0–136.3 .
  • Mass spectrometry : ESI-MS shows m/z = 252.1 [M+H]⁺, with isotopic peaks confirming bromine (1:1 ratio for M+ and M+2) .
  • Elemental analysis : C/H/N/Br content should match theoretical values (e.g., C 47.64%, H 4.00%, N 16.67%, Br 31.69%) .

Advanced: How can conflicting synthetic yields or purity be resolved in large-scale preparations?

Answer:
Discrepancies arise from:

  • Catalyst efficiency : Cu(I) catalysts in CuAAC may degrade under prolonged heating, reducing yield. Switching to stabilized ligands (e.g., TBTA) improves reproducibility .
  • Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts purity. For example, recrystallization from ethanol/water yields >95% purity for triazole derivatives .
  • Byproduct analysis : HPLC (gradient C, RT = 6.21 min) identifies impurities like unreacted bromomethyl precursors, guiding solvent system adjustments .

Advanced: What role does this compound play in X-ray crystallography and structural biology?

Answer:

  • Crystallographic studies : Derivatives like 4-(4-bromophenyl)thiazole-triazole hybrids are co-crystallized with target proteins (e.g., kinases) to resolve binding modes. The bromine atom enhances anomalous scattering, aiding phase determination .
  • Twinning analysis : SHELXL refines high-resolution data (R factor < 0.05) for triazole-containing macromolecules, with bromine’s electron density aiding in resolving torsional ambiguities .

Advanced: How is computational modeling used to predict the bioactivity of triazole derivatives?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models triazole interactions with targets (e.g., α-glucosidase). The bromomethyl group’s hydrophobic surface area correlates with binding affinity (ΔG = −8.2 kcal/mol for compound 9c in ).
  • MD simulations : AMBER or GROMACS assess stability of triazole-protein complexes, with RMSD < 2.0 Å over 100 ns indicating robust binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Reactant of Route 2
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

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